molecular formula C6H2Cl2FNO2 B13934193 4,6-Dichloro-2-fluoronicotinic acid

4,6-Dichloro-2-fluoronicotinic acid

Katalognummer: B13934193
Molekulargewicht: 209.99 g/mol
InChI-Schlüssel: BGGGPOHLHMSUEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-2-fluoronicotinic acid is a heterocyclic organic compound with the molecular formula C6H2Cl2FNO2. It is a derivative of nicotinic acid and contains chlorine and fluorine atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-fluoronicotinic acid typically involves the chlorination and fluorination of nicotinic acid derivatives. One common method involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester to this compound using phosphorus oxychloride and a lithium reagent . Another method involves the acidic saponification of the corresponding nitrile, where the nitrile is dissolved in concentrated sulfuric acid and saponified at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and purification through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-2-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Dichloro-2-fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C6H2Cl2FNO2

Molekulargewicht

209.99 g/mol

IUPAC-Name

4,6-dichloro-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H2Cl2FNO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12)

InChI-Schlüssel

BGGGPOHLHMSUEK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(N=C1Cl)F)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.